C13-113-tetra-tail
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Overview
Description
C13-113-tetra-tail is a cationic lipid-like compound characterized by a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a tertiary amine linker . This compound can be formulated into lipid nanoparticles (LNPs), making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
C13-113-tetra-tail is synthesized through a series of chemical reactions involving the coupling of a polar amino alcohol head group with four hydrophobic carbon-13 tails via a tertiary amine linker . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . These methods ensure consistent quality and scalability, making the compound readily available for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
C13-113-tetra-tail undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms
Substitution: The polar amino alcohol head group can participate in substitution reactions, resulting in various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products
Scientific Research Applications
C13-113-tetra-tail has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and materials
Biology: Formulated into lipid nanoparticles for delivering genetic material, such as siRNA and mRNA, into cells
Medicine: Investigated for its potential in drug delivery systems, particularly for targeted therapies
Industry: Utilized in the formulation of various industrial products, including coatings and adhesives
Mechanism of Action
C13-113-tetra-tail exerts its effects by forming lipid nanoparticles that can encapsulate and deliver anionic substrates, such as genetic material, into cells . The polar amino alcohol head group interacts with the cell membrane, facilitating the entry of the encapsulated material . The hydrophobic carbon-13 tails provide stability to the nanoparticle structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C13-113-tetra-tail include other cationic lipid-like molecules used in lipid nanoparticle formulations, such as:
C12-113-tetra-tail: Similar structure but with shorter carbon tails
C14-113-tetra-tail: Similar structure but with longer carbon tails
Uniqueness
This compound is unique due to its specific combination of a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a tertiary amine linker . This combination provides optimal properties for forming stable lipid nanoparticles and delivering anionic substrates effectively .
Properties
Molecular Formula |
C57H119N3O4 |
---|---|
Molecular Weight |
910.6 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-hydroxytridecyl)amino]ethyl-methylamino]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol |
InChI |
InChI=1S/C57H119N3O4/c1-6-10-14-18-22-26-30-34-38-42-54(61)50-59(51-55(62)43-39-35-31-27-23-19-15-11-7-2)48-46-58(5)47-49-60(52-56(63)44-40-36-32-28-24-20-16-12-8-3)53-57(64)45-41-37-33-29-25-21-17-13-9-4/h54-57,61-64H,6-53H2,1-5H3 |
InChI Key |
NSNDCWPYKQEFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
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